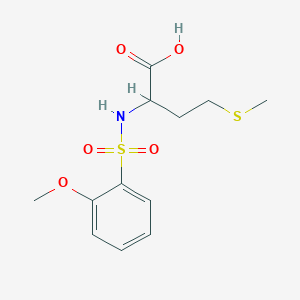
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as MMB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research. In
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has shown potential therapeutic applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC, this compound can lead to the re-expression of genes that are normally silenced in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. Physiologically, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One area of research could focus on the development of new analogs of this compound with improved solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to explore the potential applications of this compound in other scientific research fields, such as infectious disease research.
Synthesemethoden
The synthesis of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid in the presence of a base such as triethylamine. The reaction yields this compound, which is a white crystalline solid. The purity of this compound can be increased through recrystallization.
Eigenschaften
IUPAC Name |
2-[(2-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-10-5-3-4-6-11(10)20(16,17)13-9(12(14)15)7-8-19-2/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBCKRLSVPWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

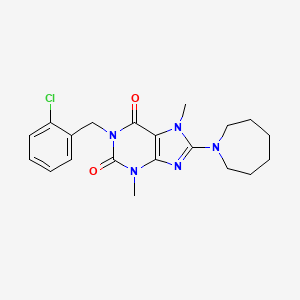
![3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B2798300.png)
![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2798301.png)
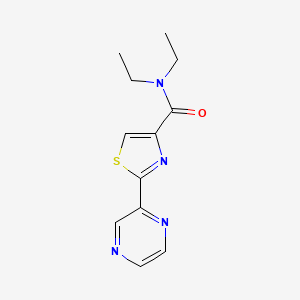
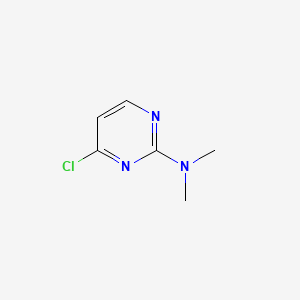
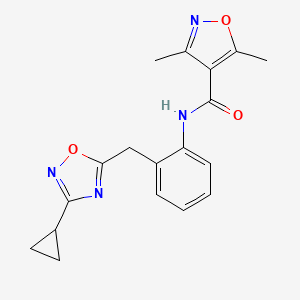





![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)

